Ascofuranol Ascofuranol Ascofuranol is a dihydroxybenzaldehyde that is 2,4-dihydroxybenzaldehyde which is substituted by a {(2E,6E)-7-[(2S,4S)-4-hydroxy-5,5-dimethyltetrahydrofuran-2-yl]-3-methylocta-2,6-dien-1-yl} group at position 3, chlorine at position 5, and a methyl group at position 6. A meroterpenoid produced by various filamentous fungi, including Acremonium egyptiacum. It is a dihydroxybenzaldehyde, a member of resorcinols, a member of monochlorobenzenes, an olefinic compound, a monohydroxytetrahydrofuran, a meroterpenoid and a sesquiterpenoid. It is a conjugate acid of an ascofuranol(1-).
Brand Name: Vulcanchem
CAS No.: 51759-79-6
VCID: VC1774992
InChI: InChI=1S/C23H31ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18-19,26-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-,19-/m0/s1
SMILES: CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(C(O2)(C)C)O)O)C=O
Molecular Formula: C23H31ClO5
Molecular Weight: 422.9 g/mol

Ascofuranol

CAS No.: 51759-79-6

Cat. No.: VC1774992

Molecular Formula: C23H31ClO5

Molecular Weight: 422.9 g/mol

* For research use only. Not for human or veterinary use.

Ascofuranol - 51759-79-6

Specification

CAS No. 51759-79-6
Molecular Formula C23H31ClO5
Molecular Weight 422.9 g/mol
IUPAC Name 5-chloro-2,4-dihydroxy-3-[(2E,6E)-7-[(2S,4S)-4-hydroxy-5,5-dimethyloxolan-2-yl]-3-methylocta-2,6-dienyl]-6-methylbenzaldehyde
Standard InChI InChI=1S/C23H31ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18-19,26-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-,19-/m0/s1
Standard InChI Key YHXSUSPTGLHIRR-UZFWGDPLSA-N
Isomeric SMILES CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/[C@@H]2C[C@@H](C(O2)(C)C)O)O)C=O
SMILES CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(C(O2)(C)C)O)O)C=O
Canonical SMILES CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(C(O2)(C)C)O)O)C=O

Introduction

Chemical Properties and Structure

Ascofuranol features distinctive chemical properties that position it among notable meroterpenoid compounds:

PropertyValue
CAS Number51759-79-6
Molecular FormulaC23H31ClO5
Molecular Weight422.9 g/mol
IUPAC Name5-chloro-2,4-dihydroxy-3-[(2E,6E)-7-[(2S,4S)-4-hydroxy-5,5-dimethyloxolan-2-yl]-3-methylocta-2,6-dienyl]-6-methylbenzaldehyde

The chemical structure of ascofuranol contains a 3-substituted-5-chloro-orcylaldehyde moiety with a sesquiterpenyl side chain . The molecule features a hydroxyl group at the C-4' position, distinguishing it from its oxidized derivative, ascofuranone . The solubility profile of ascofuranol is reported to be similar to that of ascofuranone .

Structurally, ascofuranol possesses the same core framework as ascofuranone but differs in the oxidation state of a specific functional group in the furanone ring system. This structural relationship is crucial for understanding the biosynthetic conversion between these two compounds .

Research Findings and Future Directions

Complete Biosynthetic Pathway Elucidation

A significant advancement in ascofuranol research was the complete elucidation of its biosynthetic pathway in Acremonium egyptiacum . The identification of all genes required for the branched biosynthetic pathways of ascofuranone and ascochlorin, including the formation of ascofuranol as an intermediate, has opened new possibilities for bioengineering approaches .

Structure-Activity Relationship Studies

Studies on related compounds have provided insights into the structural features that influence biological activity . These findings can guide future research on ascofuranol modifications to enhance specific activities. Key structural elements that appear to influence activity include:

  • The presence of a 5-chloroorcylaldehyde moiety

  • The configuration of double bonds at specific positions

  • Modifications at the C-8' position

  • The oxidation state of specific functional groups

Future Research Directions

Several promising avenues for future ascofuranol research include:

  • Detailed investigation of ascofuranol's biological activities, particularly its potential antimicrobial, anti-tumor, and hypolipidemic effects

  • Development of synthetic or semi-synthetic approaches to produce ascofuranol and structural analogs

  • Further optimization of bioengineering approaches to enhance production efficiency

  • Exploration of potential applications in pharmaceutical and agricultural sectors

  • Detailed mechanistic studies to understand the mode of action of ascofuranol in biological systems

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